

SHEN26 and GS-441524: A Technical Guide to a Promising Antiviral Axis

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Compound of Interest

Compound Name: SHEN26

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Abstract

This technical guide provides a comprehensive overview of **SHEN26**, an orally bioavailable prodrug, and its active metabolite, GS-441524, a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp). GS-441524 is also the primary circulating metabolite of the intravenous antiviral drug remdesivir. This document details their mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and presents visual diagrams of their biochemical pathways and experimental workflows. The information presented herein is intended to support ongoing research and development efforts in the field of antiviral therapeutics.

Introduction

The emergence of novel and re-emerging viral threats necessitates the development of broad-spectrum antiviral agents. Nucleoside analogs represent a clinically validated class of antivirals that effectively disrupt viral replication. GS-441524, a 1'-cyano-substituted adenosine C-nucleoside analog, has demonstrated significant inhibitory activity against a range of RNA viruses, including coronaviruses.[1][2] While GS-441524 has shown therapeutic efficacy, particularly in the treatment of Feline Infectious Peritonitis (FIP), its clinical utility in humans has been explored through its prodrugs.[3][4][5]

Remdesivir (GS-5734), an intravenous prodrug of GS-441524, was the first antiviral agent to receive FDA approval for the treatment of COVID-19.[6][7] To overcome the limitations of intravenous administration, oral prodrugs have been developed. **SHEN26** (also known as ATV014) is a 5'-cyclohexane-carboxylate prodrug of GS-441524 designed for oral administration.[8][9] Upon oral intake, **SHEN26** is metabolized to release GS-441524, the active antiviral compound, into the bloodstream.[9][10] This guide focuses on the direct relationship between **SHEN26** and its active form, GS-441524.

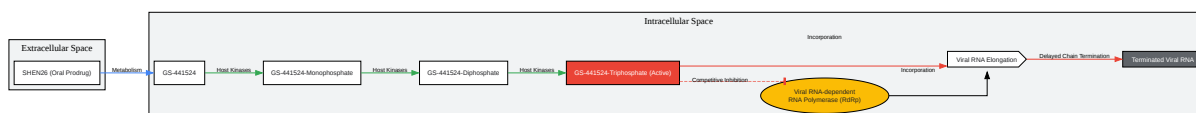
Mechanism of Action

The antiviral activity of GS-441524 is contingent on its intracellular conversion to an active nucleoside triphosphate analog.[11] This process involves a series of phosphorylation steps mediated by host cell kinases.

- **Intracellular Phosphorylation:** GS-441524, a nucleoside analog, is first phosphorylated by host nucleoside kinases to its monophosphate form. Subsequent phosphorylations by other host kinases yield the active nucleoside triphosphate (NTP) analog.[11][12]
- **Inhibition of RNA-Dependent RNA Polymerase (RdRp):** The active triphosphate form of GS-441524 mimics endogenous adenosine triphosphate (ATP). It acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[1][5]
- **Delayed Chain Termination:** The active metabolite is incorporated into the nascent viral RNA strand during replication. The presence of the 1'-cyano group on the ribose sugar moiety leads to delayed chain termination, effectively halting viral RNA synthesis.[11]

Recent studies suggest a potential dual antiviral function for GS-441524, which may also involve the inhibition of the viral macrodomain, an enzyme that helps the virus evade the host's immune response.[3]

Signaling Pathway Diagram



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Caption: Intracellular activation of **SHEN26** to active GS-441524 triphosphate and subsequent inhibition of viral RdRp.

Quantitative Data Summary

Table 1: In Vitro Efficacy of GS-441524

Virus	Cell Line	Assay Type	EC50 (μM)	CC50 (μM)	Reference
Feline Infectious Peritonitis Virus (FIPV)	Crandell Rees Feline Kidney (CRFK)	---	0.78	>100	[1]
Feline Infectious Peritonitis Virus (FIPV)	Cat Cells	---	1.0	>100	[4]
Feline Infectious Peritonitis Virus (FIPV) Type I KU-2	Felis catus whole fetus-4 (fcwf-4)	Plaque Reduction	1.3 (IC50)	---	[13]
Feline Infectious Peritonitis Virus (FIPV) Type II 79-1146	Felis catus whole fetus-4 (fcwf-4)	Plaque Reduction	0.8 (IC50)	---	[13]
SARS-CoV-2	Vero E6	CPE Inhibition	1.86	---	[14] [15]
SARS-CoV-2	---	---	Median: 0.87	---	[16]

EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; IC50: Half-maximal inhibitory concentration.

Table 2: Pharmacokinetics of GS-441524 in Different Species

Species	Administration Route	Dose	Cmax (μM)	Tmax (h)	AUC (μM*h)	Oral Bioavailability (%)	Reference
Cat	Oral	25 mg/kg	>30	---	---	High	[17]
Mouse	Oral	10 mg/kg	---	---	---	39	[14][15]
Rat	Oral	10 mg/kg	---	---	---	33	[14][15]
Dog	Oral	---	---	---	---	85	[14][15]
Cynomolgus Monkey	Oral	---	---	---	---	8.3	[14][15]

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.

Table 3: Clinical Efficacy of SHEN26 in COVID-19 Patients (Phase II Trial)

Treatment Group	Viral Load Reduction vs. Placebo (log10 copies/mL) on Day 3	Viral Load Reduction vs. Placebo (log10 copies/mL) on Day 5	Reference
SHEN26 (400 mg)	1.06 (P = 0.0119)	1.21 (P = 0.0120)	[9][10][18][19][20]

Experimental Protocols

Synthesis of SHEN26 (Industrial Scale)

A 3-step industrial synthesis method for **SHEN26** has been developed with chromatography-free post-reaction treatments, achieving a 57% total yield on a 10-kg scale.[8] The general steps, optimized for large-scale production, are:

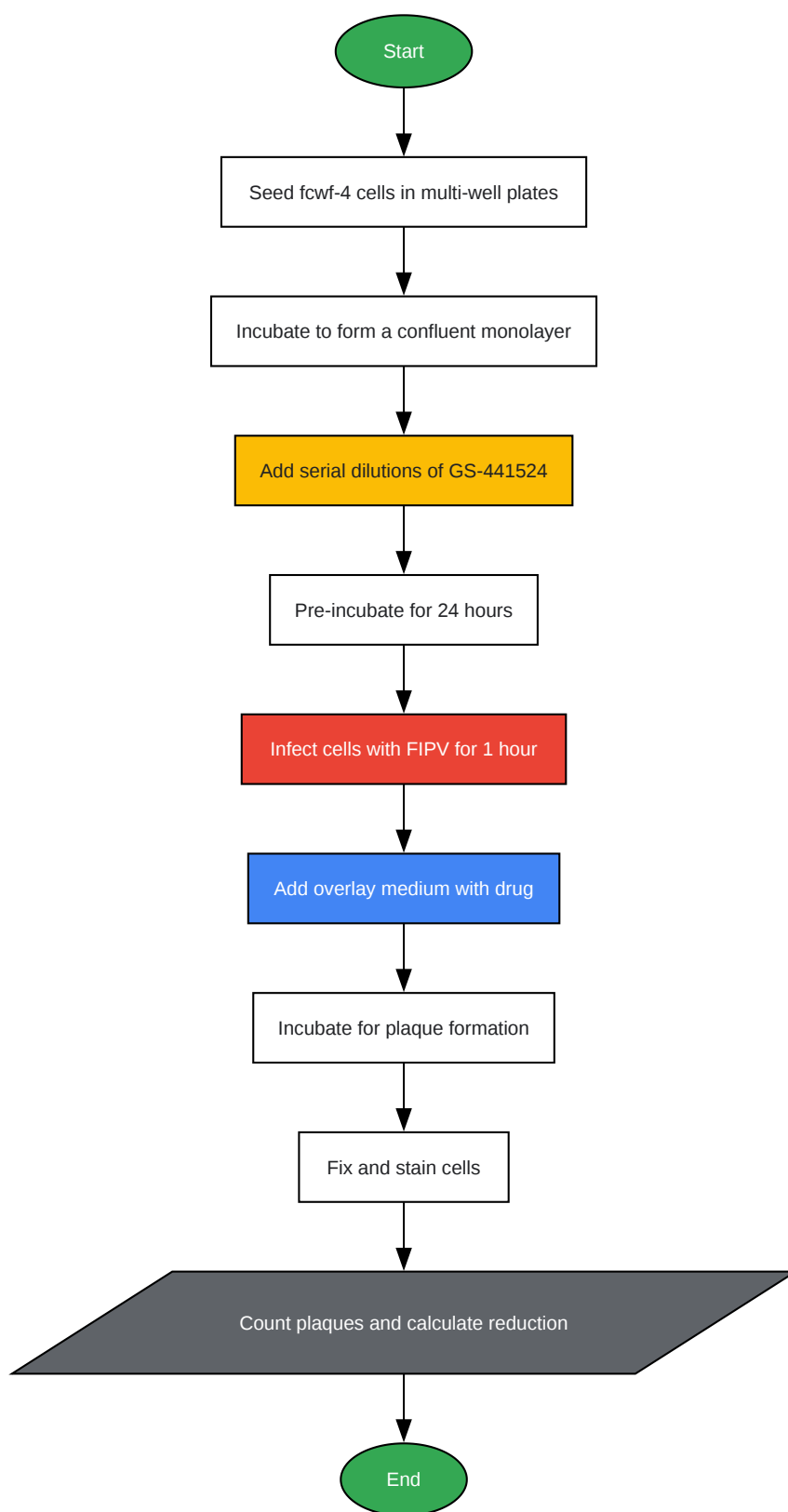
- **Ketal Protection:** The 2'-OH and 3'-OH groups of GS-441524 are protected using 2,2-dimethoxypropane and an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent like dichloromethane (DCM).[21]
- **Selective Acylation:** The 5'-OH group is then acylated with cyclohexanecarboxylic acid using a coupling agent such as N,N'-diisopropylcarbodiimide (DIC).
- **Deprotection:** The ketal protecting group is removed under acidic conditions (e.g., formic acid) to yield **SHEN26**.[21]

In Vitro Antiviral Activity Assay (Plaque Reduction Assay for FIPV)

This protocol is adapted from studies evaluating the in vitro efficacy of GS-441524.[13]

- **Cell Culture:** *Felis catus* whole fetus-4 (fcwf-4) cells are cultured in appropriate media and seeded in multi-well plates to form a confluent monolayer.
- **Drug Treatment:** Cells are pre-treated with serial dilutions of the test compound (e.g., GS-441524) for a specified period (e.g., 24 hours).
- **Virus Infection:** The culture medium is removed, and cells are infected with a known titer of FIPV for 1 hour.
- **Overlay and Incubation:** The virus inoculum is removed, and cells are overlaid with a medium containing the test compound and a solidifying agent (e.g., carboxymethylcellulose). Plates are incubated until viral plaques are visible.
- **Plaque Visualization and Counting:** Cells are fixed and stained (e.g., with crystal violet), and the number of plaques in treated wells is counted and compared to untreated controls to determine the percentage of plaque reduction.

Experimental Workflow Diagram



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Caption: Workflow for a typical in vitro plaque reduction assay to determine antiviral efficacy.

Conclusion

The **SHEN26**/GS-441524 axis represents a significant advancement in the development of oral antiviral therapies. **SHEN26**, as a prodrug, effectively delivers the potent antiviral agent GS-441524, which targets a conserved mechanism in RNA virus replication. The data summarized in this guide underscore the therapeutic potential of this approach. Further research, including ongoing clinical trials and investigations into potential resistance mechanisms, will be critical in fully defining the clinical utility of **SHEN26** and GS-441524 in the management of current and future viral diseases.

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